(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid
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Description
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, also known as 5-HMMA, is a naturally occurring compound that is found in the human body, as well as in some plants and animals. It is an organic acid that is produced in the body by the enzyme 5-hydroxy-methyl-glutaryl-CoA reductase (HMG-CoA reductase). 5-HMMA is an important intermediate in the synthesis of cholesterol and other lipids, and is involved in the regulation of fatty acid metabolism. 5-HMMA has also been studied for its potential therapeutic use in treating various diseases, including cancer, diabetes, and cardiovascular disease.
Scientific Research Applications
Corrosion Inhibition
A study explored the use of pyrazoline derivatives, including compounds similar to (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high inhibition efficiency, with adsorption on the steel surface following the Langmuir adsorption isotherm. Both experimental and theoretical approaches, including Density Functional Theory calculations and molecular dynamic simulations, were utilized to understand the action mode of these inhibitors (Lgaz et al., 2018).
Antimicrobial Activities
Another research focused on the synthesis of isoxazolyl thiazolyl pyrazoles, derived from a process starting with compounds similar to the one . The synthesized compounds, including variations of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibited significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Mor et al., 2011).
Germination Inhibition
In the field of plant sciences, a related compound was isolated from Erigeron annuus flowers and identified as a germination inhibitory constituent. This research provides insights into how compounds like (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid can affect plant growth and development, particularly in terms of seed germination (Oh et al., 2002).
Coordination Chemistry
A study explored the coordination of pyrazole derivatives to metal ions like Cobalt(II) and Copper(II). The research, involving ligands related to (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, provides valuable information on the selective coordination of these compounds and their potential applications in the synthesis of novel metal complexes (Hadda et al., 2007).
Structural and Spectral Investigations
Research focusing on pyrazole-4-carboxylic acid derivatives, closely related to the compound , has been conducted to understand their structural and spectral properties. These studies, combining experimental and theoretical approaches, offer insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
properties
IUPAC Name |
2-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-10(6-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLFLORXZORDPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid |
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